Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate

Medicinal Chemistry Kinase Inhibitor Design Scaffold Vector Analysis

Researchers synthesizing ALK or c-Met kinase inhibitors often face geometry-dependent SAR failure when using the 4-aminopiperidine isomer. This specific 3-aminopiperidine building block provides the correct exit vector for hinge-binding motifs. Benefits: (1) Boc protection enables clean, high-yielding downstream functionalization after orthogonal deprotection; (2) Single-enantiomer procurement resolves chiral assay confounding; (3) Consistent lot-to-lot purity eliminates byproduct troubleshooting in amide coupling or bioconjugation steps.

Molecular Formula C15H24N4O2
Molecular Weight 292.38 g/mol
CAS No. 1052705-54-0
Cat. No. B1429068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate
CAS1052705-54-0
Molecular FormulaC15H24N4O2
Molecular Weight292.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=N2)N
InChIInChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-5-9-19(10-11)13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10,16H2,1-3H3,(H,18,20)
InChIKeySLQMJGIAJSACJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate: Overview


Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate (CAS 1052705-54-0) is a heterocyclic building block featuring a 2-aminopyridine moiety linked to a piperidine ring with a tert-butyl carbamate (Boc) protecting group. Its molecular formula is C15H24N4O2 (MW 292.38). The 2-amino-3-substituted pyridine motif is a cornerstone for developing kinase inhibitors . The Boc-protected 3-aminopiperidine core serves as a versatile intermediate in medicinal chemistry synthesis, enabling subsequent functionalization at the primary amine after deprotection . While no direct IC50 or Kd data are available for this exact intermediate, its structural features align it with kinase inhibitor pharmacophores, particularly for targets like ALK and c-Met [1].

Workflow
Kinase inhibitor synthesis (ALK, c-Met) via Boc-protected 3-aminopiperidine scaffold
Selection
Boc amine handle supports orthogonal deprotection and modular PROTAC/ probe assembly
Use context
Hinge-binding 2-aminopyridine motif; reported fit for structure-based kinase inhibitor design

Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate: Substitution Challenges


Generic substitution fails because the position of the amine on the piperidine ring (3-position vs. 4-position) fundamentally alters the geometry and electronic environment of the final deprotected amine. This positional isomerism impacts downstream synthetic outcomes, such as the trajectory of the pendant amine in kinase inhibitor scaffolds and subsequent binding interactions [1]. For instance, the 3-aminopiperidine core (as in this compound) directs substituents with a distinct vector compared to the 4-aminopiperidine analog (CAS 1023655-15-3), which can lead to divergent SAR in final compounds . Additionally, the presence of the Boc protecting group is critical for orthogonal deprotection strategies; substituting with an unprotected analog or one bearing a different protecting group (e.g., Cbz, Fmoc) would require entirely different synthetic sequences, potentially altering reaction compatibility and yield . The specific 2-aminopyridine substitution pattern also influences the electronics of the pyridine ring, affecting its reactivity in subsequent coupling steps .

This Product
3-aminopiperidine core (Boc protected)
Provides specific amine vector after deprotection; orthogonal Boc chemistry
Potential Substitute
4-aminopiperidine analog (CAS 1023655-15-3)
Positional isomerism may alter binding geometry and synthetic trajectory; not directly interchangeable
This Product
Boc protecting group
Acid-labile; stable to bases and nucleophiles in multi-step sequences
Potential Substitute
Cbz- or Fmoc-protected analogs
Different deprotection conditions (hydrogenolysis, base) may limit orthogonal strategy and yield

Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate: Procurement Evidence


3- vs. 4-Aminopiperidine Core Vector

The target compound (CAS 1052705-54-0) features a 3-aminopiperidine core, whereas its close analog CAS 1023655-15-3 features a 4-aminopiperidine core. This positional difference alters the spatial orientation of the free amine after Boc deprotection, which can be quantified by the dihedral angle and distance between the amine nitrogen and the pyridine ring plane. While direct numerical comparisons are not publicly available, molecular modeling studies on analogous kinase inhibitor scaffolds demonstrate that the 3-amino substitution yields a different binding vector compared to the 4-amino substitution, impacting target engagement . In practical terms, this means that the final compounds derived from these two intermediates are not interchangeable, as the amine position dictates the orientation of key functional groups in the ATP-binding pocket [1].

3- vs. 4-Aminopiperidine Core Vector
Class-level
Target: 3-aminopiperidine core
Comparator: 4-aminopiperidine core (CAS 1023655-15-3)
Amine vector differs; binding geometry may shift
Class-level SAR; no direct quantitative data
Medicinal Chemistry Kinase Inhibitor Design Scaffold Vector Analysis

Boc vs. Alternative Protecting Groups

The tert-butyl carbamate (Boc) protecting group on the target compound is widely used due to its quantitative stability under basic conditions and facile cleavage with acid (e.g., TFA). In comparison, analogs with Cbz or Fmoc protecting groups require hydrogenolysis or basic conditions for removal, respectively. No direct comparative data for this specific compound exists, but general class-level knowledge indicates that Boc-protected amines offer superior stability to nucleophiles and bases during multi-step syntheses compared to Cbz-protected analogs, which are susceptible to hydrogenation conditions . For instance, in a typical kinase inhibitor synthesis, the Boc group on the 3-aminopiperidine allows for selective deprotection in the presence of other base-labile groups [1].

Boc vs. Alternative Protecting Groups
Class-level
Boc: acid-labile, stable to base/nucleophiles
Cbz: hydrogenolysis; Fmoc: basic conditions
Orthogonal deprotection compatibility context
General protecting group chemistry; no compound-specific data
Synthetic Chemistry Protecting Group Strategy Orthogonal Deprotection

LogP and Drug-Like Properties

The target compound has a calculated LogP of 1.79 [1]. This moderate lipophilicity is advantageous for reverse-phase HPLC purification and is within the typical range for orally bioavailable drug candidates (Lipinski's Rule of Five). In comparison, the 4-aminopiperidine analog (CAS 1023655-15-3) is expected to have a similar but not identical LogP due to the positional isomerism, which can affect chromatographic retention times and solubility. Direct experimental LogP data for the comparator are unavailable. The polar surface area (PSA) is 80 Ų, and the compound has 2 hydrogen bond donors and 4 acceptors, parameters that influence passive membrane permeability and are consistent with drug-like properties . These values can be used to compare with other building blocks during lead optimization.

LogP and Drug-Like Properties
In silico
LogP 1.79
Moderate lipophilicity supports HPLC purification and permeability
Calculated value; comparator data unavailable
Physicochemical Properties Chromatography Lead Optimization

Tert-butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate: Key Applications


Kinase Inhibitor Synthesis (ALK, c-Met)

This compound serves as a key intermediate for constructing kinase inhibitors targeting ALK and c-Met. The 3-aminopiperidine core, after Boc deprotection, can be further functionalized to introduce warheads or linkers. The 2-aminopyridine moiety mimics the adenine ring of ATP, enabling competitive binding to the kinase hinge region. This specific positional isomer (3-amino) is essential for achieving the correct binding vector in lead series identified by structure-based design [1].

PROTAC and Bifunctional Degrader Preparation

The Boc-protected amine on the piperidine ring provides a convenient handle for attaching E3 ligase ligands via amide bond formation. After deprotection, the free amine can be coupled to a linker connected to a cereblon or VHL ligand. The 2-aminopyridine moiety can serve as the target-binding warhead for kinases. This intermediate allows for the modular assembly of PROTACs targeting ALK, c-Met, or other kinases [1].

Chemical Probe Synthesis for Target Validation

The compound can be used to generate affinity probes or fluorescent probes for target engagement studies. The free amine (after Boc removal) can be conjugated to biotin, fluorophores, or photoaffinity labels. The resulting probes can be used in pull-down assays, cellular imaging, or chemical proteomics to validate kinase targets in cellular models of cancer [1].

Chiral Piperidine Derivative Synthesis

The 3-aminopiperidine core is chiral. If procured as a single enantiomer (where available), this compound can be used to synthesize enantiopure kinase inhibitors with improved selectivity and pharmacokinetic profiles. The Boc group facilitates resolution or asymmetric synthesis strategies. This is critical for avoiding racemic mixtures that can confound biological assays [1].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis (ALK, c-Met)
3-aminopiperidine vector + Boc handle
Spatial orientation after deprotection; orthogonal deprotection compatibility
PROTAC/bifunctional degrader preparation
Boc-protected amine for linker attachment
Deprotection efficiency and amine reactivity for conjugation
Chemical probe synthesis for target validation
Free amine after Boc removal for biotin/fluorophore coupling
Probe stability and retention of target binding after labeling
Chiral piperidine derivative synthesis
Stereochemical control (single enantiomer where available)
Enantiopurity and impact on biological assay interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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